2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and an oxadiazole ring. The benzamide group consists of a benzene ring attached to an amide group, while the oxadiazole ring is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides and oxadiazoles are known to exhibit a wide range of reactivity, allowing for the synthesis of a variety of derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzamide and oxadiazole groups, as well as the specific substituents on these groups .Scientific Research Applications
Crystal Structure Analysis
Research on derivatives of 1,3,4-oxadiazole, similar to the compound , has included the synthesis and characterization of these derivatives, with particular focus on their crystal structures. Such studies contribute significantly to understanding the molecular and crystal structure of these compounds, which is essential in applications like drug design and material science. For instance, Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and analyzed their crystal structures using X-ray diffraction, which revealed intricate details about intermolecular hydrogen bonds and ring motifs (Karanth et al., 2019).
Anticancer Properties
Compounds containing 1,3,4-oxadiazole units have been investigated for their potential anticancer properties. Studies like those by Ravinaik et al. (2021) involved the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Fluorescence Tagging in High-Performance Liquid Chromatography
Derivatives of 2,1,3-benzoxadiazole, closely related to the 1,3,4-oxadiazolyl group, have been used as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is crucial for the detection and quantification of various compounds in chemical and biological samples. Toyo’oka et al. (1991) synthesized 2,1,3-benzoxadiazole amine reagents, demonstrating their utility in creating fluorescent adducts suitable for HPLC analysis (Toyo’oka et al., 1991).
Polyamides with Oxadiazole Units
In material science, polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized, showcasing properties like good thermal stability and solubility in certain solvents. These materials have potential applications in creating thin, flexible films with desirable mechanical and optical properties, such as fluorescence. Sava et al. (2003) reported on aromatic polyamides with 1,3,4-oxadiazole units, highlighting their potential in material applications (Sava et al., 2003).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties. This is particularly relevant in protecting metals like steel against corrosion in acidic environments. Ammal et al. (2018) investigated the corrosion inhibition ability of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, providing insights into their potential industrial applications (Ammal et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-11-8-9-12(14(10-11)24-2)16(22)19-18-21-20-17(25-18)13-6-4-5-7-15(13)26-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPCMQKESUXKCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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